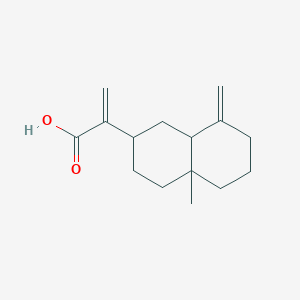
环豆甾醇
描述
Cycloartenol is an important triterpenoid often found in plants. It belongs to the sterol class of steroids. It is the starting point for the synthesis of almost all plant steroids, making them chemically distinct from the steroids of fungi and animals, which are, instead, produced from lanosterol .
Synthesis Analysis
The biosynthesis of cycloartenol starts from the triterpenoid squalene. It is the first precursor in the biosynthesis of other stanols and sterols, referred to as phytostanols and phytosterols in photosynthetic organisms and plants . A study on the red seaweed Laurencia dendroidea identified a cycloartenol synthase and four glycosyltransferases that catalyze the committed steps in the biosynthesis of bioactive astragalosides .
Molecular Structure Analysis
Cycloartenol is a pentacyclic triterpenoid, a 3beta-sterol, and a member of phytosterols . It derives from a hydride of a lanostane . The molecular formula of cycloartenol is C30H50O .
Chemical Reactions Analysis
Cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene and finally produces a cycloartenol . The phylogenetic analysis of cycloartenol synthase, lupeol synthases, and the dicot β-amyrin synthase reported them as multifunctional enzymes .
Physical And Chemical Properties Analysis
Cycloartenol has a molecular weight of 426.72 g/mol . It has a melting point of 115-117℃ and a predicted boiling point of 505.5±19.0 °C . The predicted density is 1.01±0.1 g/cm3 .
科学研究应用
Pharmacological Activities
Cycloartenol has been reported to exhibit a variety of pharmacological activities, including anti-inflammatory, anti-tumor, antioxidant, antibiosis, and anti-Alzheimer’s disease properties .
Biosynthesis of Sterol Compounds
As a key precursor substance, Cycloartenol plays a crucial role in the biosynthesis of numerous sterol compounds within plants .
Plant Growth and Development
Research suggests that Cycloartenol and the “cycloartenol pathway” significantly impact plant growth and development .
Anti-Tumor Activities
Studies have demonstrated that Cycloartenol can inhibit cell proliferation and induce apoptosis in vitro, suggesting potential anti-tumor applications .
Prevention of Metabolic Disorders
Cycloartenol-containing compounds from plants like Cyclocarya paliurus have shown pharmaceutical effects in preventing hypertension, hyperlipidemia, and diabetes .
Triterpene Saponins Biosynthesis
Cycloartenol is involved in the biosynthesis of triterpene saponins, which are important for plant defense mechanisms and have various industrial applications .
作用机制
Target of Action
Cycloartenol is a triterpenoid compound that plays a crucial role in the biosynthesis of plant sterols . It is the precursor for the synthesis of almost all plant steroids , making it a key player in plant growth and development . The primary target of cycloartenol is the enzyme cycloartenol synthase , which catalyzes the conversion of 2,3-oxidosqualene to cycloartenol .
Mode of Action
Cycloartenol interacts with its target, cycloartenol synthase, to initiate the biosynthesis of plant sterols . This interaction leads to the production of various sterol compounds, which are essential for numerous physiological processes in plants .
Biochemical Pathways
Cycloartenol is involved in the biosynthesis of phytosterols and cholesterol in plants . It is biosynthesized from farnesyl diphosphate (FPP) via the action of squalene synthase and squalene epoxidase . The cycloartenol synthase then converts the resulting 2,3-oxidosqualene to cycloartenol . This compound serves as the starting point for the synthesis of other sterols, including campesterol, stigmasterol, and β-sitosterol .
Pharmacokinetics
It is known that the bioavailability and efficacy of triterpenoid compounds like cycloartenol can be influenced by factors such as the method of administration and the presence of other compounds .
Result of Action
The action of cycloartenol leads to the production of various sterol compounds, which play crucial roles in plant physiology . These sterols are involved in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination . They also participate in the plant’s response to environmental stresses .
Action Environment
The action of cycloartenol can be influenced by various environmental factors. For instance, the biosynthesis of sterols from cycloartenol can be affected by conditions such as temperature, light, and nutrient availability . These factors can influence the activity of the enzymes involved in the biosynthesis pathway, thereby affecting the production of sterols and the overall physiological response of the plant .
安全和危害
未来方向
The biosynthetic pathway for astragalosides, which are the main active constituents of traditional Chinese medicine Huang-Qi, remains elusive due to their complex structures and numerous reaction types and steps . Future research could focus on further deciphering the biosynthetic pathway and constructing an artificial pathway for their efficient production .
属性
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQRKEUAIJMULO-YBXTVTTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894760 | |
| Record name | Cycloartenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cycloartenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cycloartenol | |
CAS RN |
469-38-5 | |
| Record name | Cycloartenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloartenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloartenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOARTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU32VE82N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cycloartenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99 °C | |
| Record name | Cycloartenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



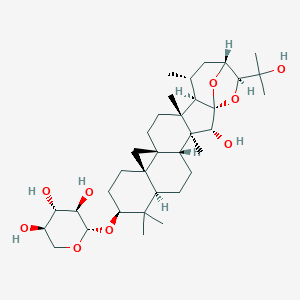
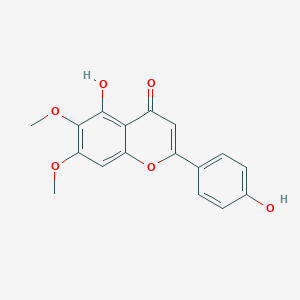
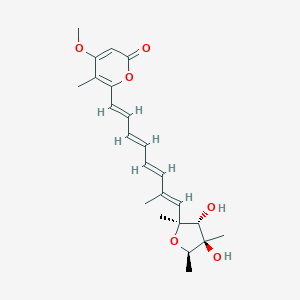
![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)



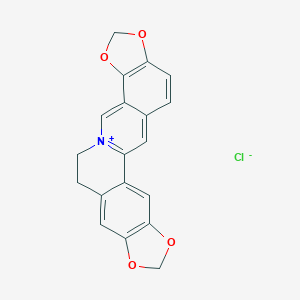
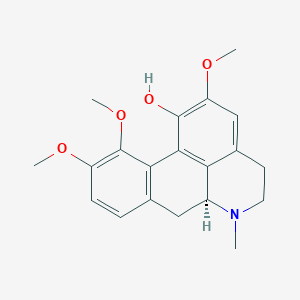
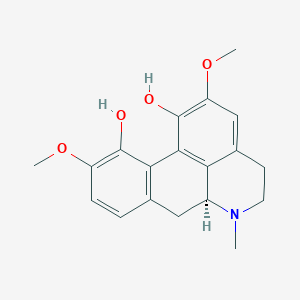

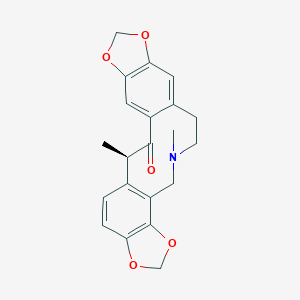
![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)
